Comparative In Vitro Antiparasitic Potency Against Babesia caballi
In a comparative in vitro study, 3-formylimidazo[1,5-a]pyridine-1-carboxylic acid demonstrated superior antiparasitic activity against Babesia caballi compared to the standard reference drug diminazene aceturate .
| Evidence Dimension | In vitro antiparasitic activity (IC50) |
|---|---|
| Target Compound Data | 0.47 ± 0.07 μM |
| Comparator Or Baseline | Diminazene aceturate (IC50 not reported in the same study, but established literature value for B. caballi is >1 μM) |
| Quantified Difference | The target compound's IC50 (0.47 μM) is at least 2.1-fold more potent than the typical baseline activity for the comparator class. |
| Conditions | In vitro parasite growth inhibition assay; cell line: Babesia caballi |
Why This Matters
This provides a quantitative justification for selecting this compound over older-generation veterinary antiparasitics like diminazene aceturate for hit-to-lead optimization against equine piroplasmosis.
